molecular formula C12H11ClN2 B13243056 2-chloro-N-(pyridin-2-ylmethyl)aniline

2-chloro-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B13243056
M. Wt: 218.68 g/mol
InChI Key: DUAJSTGPGNCWTO-UHFFFAOYSA-N
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Description

2-Chloro-N-(pyridin-2-ylmethyl)aniline (CAS: 31309-47-4) is a nitrogen-containing aromatic compound featuring a pyridine ring linked via a methylene group to a chlorinated aniline moiety. Its molecular formula is C₁₂H₁₁ClN₂, with a molecular weight of 218.68 g/mol. This compound serves as a versatile precursor in organic synthesis, particularly in the construction of heterocyclic frameworks via transition metal-catalyzed reactions . Its structural uniqueness lies in the juxtaposition of electron-rich (aniline) and electron-deficient (pyridine) aromatic systems, enabling diverse reactivity patterns. Notably, it has been employed in the synthesis of tricyclic antidepressants, anticonvulsants, and DNA-interactive metal complexes .

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

2-chloro-N-(pyridin-2-ylmethyl)aniline

InChI

InChI=1S/C12H11ClN2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8,15H,9H2

InChI Key

DUAJSTGPGNCWTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 2-chlorobenzyl chloride with 2-aminomethylpyridine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetonitrile. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 2-chloro-N-(pyridin-2-ylmethyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the efficient use of raw materials .

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, depending on the nature of the metal ion and the coordination environment . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-chloro-N-(pyridin-2-ylmethyl)aniline can be contextualized by comparing it with analogous compounds. Key comparisons include:

Structural Analogues with Pyridine-Aniline Linkages

Compound Name Structural Variation Key Applications/Reactivity References
4-Chloro-N-(pyridin-2-ylmethyl)aniline (CPYA) Chlorine substituent on the aniline ring at the para position Forms DNA-cleaving square-planar complexes with Cu(II) and Pd(II); Pd complex shows stronger DNA binding and cleavage activity .
N-[3-Chloro-1-methylpyridin-2(1H)-ylidene]aniline Pyridine ring modified with a methyl group and chlorine at position 3 Used in synthetic routes for heterocycles; exhibits distinct cyclization pathways due to steric and electronic effects of substituents .
2-Chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]aniline Pyridine ring substituted with methoxy and methyl groups at positions 4, 3, and 5 Enhanced steric bulk alters catalytic cyclization outcomes; used in ligand design for selective metal coordination .
N-[2-(Pyridin-2-yl)ethyl]aniline Ethyl linker between pyridine and aniline Demonstrates altered binding modes in metal complexes; weaker DNA interaction compared to methyl-linked analogues due to increased flexibility .

Biological Activity

2-chloro-N-(pyridin-2-ylmethyl)aniline, also referred to as CPYA, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, interaction with DNA, and potential therapeutic applications.

Chemical Structure and Properties

2-chloro-N-(pyridin-2-ylmethyl)aniline features a chlorine atom and a pyridine ring attached to an aniline structure. The presence of the chlorine substituent and the heterocyclic pyridine moiety is significant in modulating its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyridine derivatives, such as 2-chloro-N-(pyridin-2-ylmethyl)aniline, exhibit notable antimicrobial properties.

Table 1: Antimicrobial Activity of CPYA Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
CPYAStaphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM
Salmonella typhi11.29 µM
Candida albicans16.69 µM

The data indicates that CPYA and its derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Interaction with DNA

The interaction of CPYA with DNA has been investigated using various spectroscopic techniques. Studies reveal that CPYA can bind to DNA, potentially leading to DNA cleavage, which is critical for its application in cancer therapy.

  • Electrostatic Binding : Initial interactions occur through electrostatic contacts within the minor groove of DNA.
  • Redox Activity : The redox properties of certain metal complexes formed with CPYA enhance its ability to cleave DNA strands .

Case Studies on Biological Activity

Several studies have highlighted the biological significance of CPYA:

  • Anticancer Potential : Research indicates that CPYA exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Corrosion Inhibition : While primarily focused on its physical chemistry applications, studies also suggest that the biological activity of CPYA could be linked to its stability in biological environments, enhancing its efficacy as a pharmaceutical agent .
  • Synthesis and Evaluation : A series of derivatives based on the core structure of CPYA have been synthesized and evaluated for their biological activities, showing enhanced potency compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-chloro-N-(pyridin-2-ylmethyl)aniline?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed reactions. For example, Tsvelikhovsky and Buchwald (2010) demonstrated that 2-chloroaniline derivatives react with vinyl halides under palladium catalysis to form intermediates that cyclize into heterocycles. Ligand selection (e.g., bulky phosphines) and reaction conditions (temperature, solvent) are critical for optimizing yield and purity . A typical protocol involves combining 2-chloroaniline with 2-pyridinylmethyl halides in the presence of Pd(OAc)₂, XPhos ligand, and a base like Cs₂CO₃ in toluene at 100°C for 12–24 hours. Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. How can spectroscopic techniques confirm the structure of 2-chloro-N-(pyridin-2-ylmethyl)aniline?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm for pyridine and aniline rings) and the methylene bridge (δ ~4.5 ppm for –CH₂–). The absence of NH₂ peaks confirms N-alkylation .
  • IR : Stretching vibrations for C–Cl (~750 cm⁻¹), C–N (1250–1350 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (C₁₂H₁₀ClN₂: 217.06 g/mol). Fragmentation patterns (e.g., loss of Cl or pyridyl groups) provide structural clues .

Q. What safety protocols are essential for handling chlorinated aniline derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Storage : Store in airtight containers away from light and oxidizing agents.
  • Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers. Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation .

Advanced Research Questions

Q. How do ligand steric and electronic properties influence Pd-catalyzed cyclization of 2-chloro-N-(pyridin-2-ylmethyl)aniline derivatives?

  • Methodological Answer : Ligands such as XPhos (bulky, electron-rich) favor carbazole formation by stabilizing Pd intermediates during C–N coupling. In contrast, smaller ligands (e.g., PPh₃) promote indole synthesis via alternative cyclization pathways. Systematic screening of ligands (e.g., BINAP, DavePhos) with varying bite angles and electron-donating capacities is recommended to control selectivity . Kinetic studies (e.g., monitoring reaction progress via HPLC) can elucidate ligand effects on reaction rates.

Q. What computational approaches predict the reactivity of 2-chloro-N-(pyridin-2-ylmethyl)aniline in heterocycle synthesis?

  • Methodological Answer :

  • DFT Calculations : Model transition states for cyclization pathways (e.g., 5- vs. 6-membered ring formation) using software like Gaussian or ORCA. Compare activation energies to predict dominant products .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction trajectories. Polar solvents may stabilize charged intermediates, altering selectivity .
  • Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., α-glucosidase) to design analogs with enhanced binding .

Q. How does X-ray crystallography resolve molecular packing and non-covalent interactions in 2-chloro-N-(pyridin-2-ylmethyl)aniline?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between aromatic rings (e.g., ~40–50° for pyridine and aniline planes) and hydrogen-bonding networks (e.g., N–H⋯N interactions between adjacent molecules). Use SHELXL for structure refinement, ensuring R-factor convergence below 0.05. For twinned crystals, employ SHELXD for phasing .

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